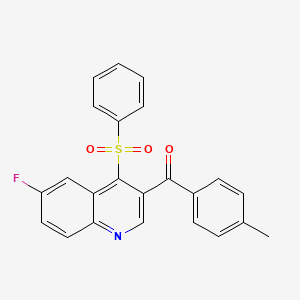![molecular formula C14H14N4OS B2375146 (E)-1,4-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide CAS No. 1203439-71-7](/img/structure/B2375146.png)
(E)-1,4-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities. The compound also contains a benzo[d]thiazol-2(3H)-ylidene group, which is a type of benzothiazole. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse pharmacological activities .
Molecular Structure Analysis
The compound likely has a planar structure due to the conjugation of the benzothiazole and pyrazole rings. The presence of the nitrogen and sulfur atoms in the rings can also contribute to the stability of the compound .Chemical Reactions Analysis
Benzothiazoles and pyrazoles can undergo various chemical reactions due to the presence of nitrogen and sulfur atoms in their structure. They can act as nucleophiles in reactions with electrophiles .Aplicaciones Científicas De Investigación
Antibacterial Activity
Compounds structurally related to (E)-1,4-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide have demonstrated promising antibacterial properties. For instance, specific analogs showed significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antibacterial agents (Palkar et al., 2017).
Antimicrobial Activity
Similar compounds have also been noted for their antimicrobial activities. The synthesis of substituted-thiazole-semicarbazides and their derivatives, which share a structural resemblance to the compound , revealed significant antimicrobial properties (Basavarajaiah & Mruthyunjayaswamy, 2008).
Fungicide Applications
Compounds with a similar structure have been explored for their fungicide applications. For instance, research into pyrazole-4-carboxamides and thiazole-5-carboxamides, which are structurally related, indicated high activity against specific diseases, suggesting potential use as fungicides (Masatsugu et al., 2010).
Anti-Inflammatory Activity
There's evidence indicating that compounds structurally related to the one possess anti-inflammatory properties. The synthesis and evaluation of 3-{substituted 1,3-thiazol-5-yl}-1-substituted 1H-pyrazole-4-carboxylates showed promising anti-inflammatory activities (Yuvaraj et al., 2014).
Cytotoxic Activity
Similar compounds have been studied for their cytotoxic activities. For instance, research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a common structural motif, indicated potent cytotoxicity against various cancer cell lines (Deady et al., 2003).
Antipsychotic Potential
Compounds with structural similarities have been investigated for their potential antipsychotic properties. For example, a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related, were synthesized and evaluated for antipsychotic activities (Wise et al., 1987).
Direcciones Futuras
Propiedades
IUPAC Name |
1,4-dimethyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-8-17(2)16-12(9)13(19)15-14-18(3)10-6-4-5-7-11(10)20-14/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMULFSJEFDCLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)N=C2N(C3=CC=CC=C3S2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2375063.png)


![2,4-dichloro-N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2375066.png)
![1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2375067.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![Ethyl 5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2375076.png)
![N-[[4-benzyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2375078.png)

![3-Methyl-8-[(4-methylphenyl)methylamino]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2375080.png)
![6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2375084.png)
![2-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2375085.png)
![N-[(2-bromophenyl)methyl]cyclopropanamine](/img/structure/B2375086.png)